2,4-Difluoro-5-iodopyridine
Overview
Description
2,4-Difluoro-5-iodopyridine is a chemical compound with the molecular formula C5H2F2IN . It is a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of this compound can be achieved by contacting a beta-halo-alpha or gamma-fluoropyridine compound or suitable precursor thereof with an effective amount of KF or CsF in a polar aprotic solvent at an elevated temperature under substantially anhydrous conditions .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C5H2F2IN/c6-3-1-5(7)9-2-4(3)8/h1-2H
. The molecular weight of the compound is 240.98 . Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 240.98 .Scientific Research Applications
Synthesis and Reactions
2,4-Difluoro-5-iodopyridine is involved in various synthetic processes and reactions. It is utilized in the synthesis of heterocyclic polyfluoro-compounds, serving as a precursor for more complex chemical structures. For example, 3,5-dichlorodifluoro-4-iodopyridine, a closely related compound, is easily procured and can yield 4,4′-bipyridyls and 3,5-dichlorodifluoroisonicotinic acid through specific treatments (Banks, Haszeldine, & Phillips, 1977).
Regiochemical Flexibility
Studies have shown the regiochemical flexibility of compounds similar to this compound. For instance, deprotonation studies on trihalopyridines, including 3,5-dichloro-2-fluoropyridine, demonstrate specific reactions like carboxylation and iodination leading to acids and 4-iodopyridines (Bobbio & Schlosser, 2001).
Nucleophilic Substitution Studies
In nucleophilic substitution studies, 2,4-dihalopyridines and 2,4,6-trihalopyridines, which include 2,4-difluoropyridine analogs, show selective displacement at specific positions. This property is critical for synthesizing varied molecular structures (Schlosser, Rausis, & Bobbio, 2005).
Structural Manifold Creation
The creation of structural manifolds from common precursors like 5-Chloro-2,3-difluoropyridine involves processes like hydrolyzation and isomerization to produce various pyridine derivatives, which are valuable in the pharmaceutical industry (Schlosser & Bobbio, 2002).
Synthesis of Bipyridinium Compounds
Research on the synthesis of N-mono- and N,N'-dipolyfluoroalkyl-4,4'-bipyridinium compounds has highlighted the reactivity of bipyridine with polyfluoroalkyl iodides, leading to the formation of various quaternary salts. These compounds and their derivatives are significant in the development of ionic liquids and have implications in material science (Singh & Shreeve, 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that fluoropyridines, a group to which this compound belongs, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2,4-Difluoro-5-iodopyridine might interact with its targets in a unique way, potentially leading to changes in the targets’ function or activity.
Action Environment
The compound this compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound’s action, efficacy, and stability might be influenced by environmental factors such as temperature and atmospheric composition.
Properties
IUPAC Name |
2,4-difluoro-5-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAAUJUZQSTFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479261 | |
Record name | 2,4-DIFLUORO-5-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837364-89-3 | |
Record name | 2,4-DIFLUORO-5-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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